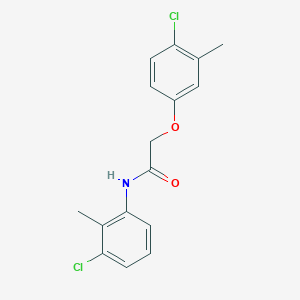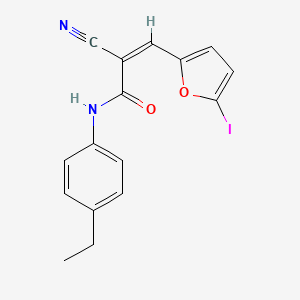![molecular formula C16H12F3NO B5191218 1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5191218.png)
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the roots of turmeric plants. It has been used in traditional medicine for centuries due to its anti-inflammatory properties. In recent years, it has gained attention in the scientific community for its potential in treating various diseases.
Mécanisme D'action
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one works by inhibiting various enzymes and proteins involved in inflammation and cancer growth. It also activates certain proteins that promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to reduce inflammation, oxidative stress, and DNA damage. It also improves insulin sensitivity and reduces cholesterol levels. This compound has also been found to increase the production of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a widely available and cost-effective compound that can be easily synthesized. However, its low bioavailability and rapid metabolism limit its effectiveness in vivo. It also has poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
1. Developing more efficient methods for curcumin delivery to improve its bioavailability and efficacy.
2. Investigating the potential of curcumin in treating other diseases, such as diabetes and autoimmune disorders.
3. Exploring the use of curcumin in combination with other drugs to enhance its therapeutic effects.
4. Studying the mechanisms of curcumin's effects on the gut microbiome.
5. Investigating the potential of curcumin as a neuroprotective agent in neurodegenerative diseases.
Méthodes De Synthèse
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one can be synthesized through various methods, including extraction from turmeric roots or chemical synthesis. Chemical synthesis involves the reaction of ferulic acid and vanillin to produce curcumin. This method has been found to be more efficient and cost-effective than extraction from turmeric roots.
Applications De Recherche Scientifique
1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and arthritis. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been found to improve cognitive function and reduce the risk of heart disease.
Propriétés
IUPAC Name |
(E)-1-phenyl-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-10-9-15(21)12-5-2-1-3-6-12/h1-11,20H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXPMUSMZOCAF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5191170.png)
![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)
![2-{[4-(3-isopropylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5191186.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)
![8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)

![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)